Epicatechin-5-sulfate

概要

説明

Epicatechin-5-sulfate: is a sulfated derivative of epicatechin, a type of flavanol found in various plants, including tea, cocoa, and certain fruits. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and cardiovascular protective effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of epicatechin-5-sulfate typically involves the sulfation of epicatechin. This can be achieved through the reaction of epicatechin with sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide (DMF) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve the extraction of epicatechin from natural sources followed by chemical sulfation. The process includes:

Extraction: Epicatechin is extracted from plant materials using solvents like ethanol or methanol.

Purification: The extracted epicatechin is purified using techniques such as column chromatography.

Sulfation: The purified epicatechin is then sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid.

Isolation: The final product, this compound, is isolated and purified.

化学反応の分析

Types of Reactions

Epicatechin-5-sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it back to its parent compound, epicatechin.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the sulfate group under mild conditions.

Major Products

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Yields epicatechin.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Health Benefits and Mechanisms of Action

Epicatechin-5-sulfate has been studied for its role in promoting cardiovascular health. Research indicates that flavanols, including epicatechin and its metabolites, can improve endothelial function and reduce blood pressure. A dietary intervention study demonstrated that the intake of epicatechin correlates with beneficial vascular effects, suggesting its potential in the primary prevention of cardiovascular diseases .

Mechanisms:

- Endothelial Function: E5S may enhance nitric oxide availability, contributing to vasodilation and improved blood flow.

- Antioxidant Properties: As a flavanol, E5S possesses antioxidant capabilities that can mitigate oxidative stress, a contributor to cardiovascular diseases.

- Anti-inflammatory Effects: E5S may reduce inflammation markers, further supporting cardiovascular health .

Diabetes Management

This compound also shows promise in the management of diabetes. Studies suggest that epicatechin metabolites may improve insulin sensitivity and glucose metabolism. For instance, E5S has been included in food compositions aimed at weight loss and diabetes treatment .

Research Findings:

- A study indicated that dietary flavanols could modulate glucose metabolism in insulin-resistant cells, highlighting their potential role in managing diabetes .

- The gut microbiome significantly influences the metabolism of epicatechin, which can affect its efficacy in glucose regulation .

Biomarkers for Dietary Intake

This compound is being investigated as a biomarker for assessing dietary intake of flavanols. Accurate biomarkers are essential for epidemiological studies linking diet to health outcomes. E5S and other structurally related metabolites are being validated for their reliability in estimating flavanol consumption in large cohorts .

Validation Criteria:

- Accuracy and Precision: Analytical methods have been developed to quantify E5S levels in biological samples.

- Specificity: The relationship between E5S levels and dietary intake has been characterized to ensure specificity for dietary assessments.

- Applicability: These biomarkers can be utilized in large-scale studies to provide insights into the health impacts of flavanol-rich diets .

Comprehensive Data Tables

The following table summarizes key findings related to the pharmacokinetics and biological effects of this compound:

作用機序

Epicatechin-5-sulfate exerts its effects through several molecular mechanisms:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.

Enzyme Modulation: Activates endothelial nitric oxide synthase (eNOS), enhancing nitric oxide production and improving vascular function.

類似化合物との比較

Similar Compounds

Epicatechin: The parent compound, known for its antioxidant and cardiovascular benefits.

Epicatechin-3-gallate: Another derivative with potent antioxidant properties.

Catechin: A related flavanol with similar health benefits.

Uniqueness

Epicatechin

生物活性

Epicatechin-5-sulfate (ECS) is a metabolite of the flavonoid epicatechin, which is found in various foods, particularly in cocoa and green tea. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and cardiovascular protective effects. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

This compound is a sulfate conjugate of epicatechin. Studies indicate that upon ingestion, epicatechin undergoes extensive metabolism in the human body, primarily in the gut, where it is converted into various metabolites, including ECS. Approximately 82% of ingested epicatechin is absorbed, with significant contributions from gut microbiota influencing its metabolism .

Antioxidant Properties

ECS exhibits strong antioxidant properties. Research shows that flavonoids like epicatechin can scavenge free radicals and reduce oxidative stress in cells. In bovine spermatozoa studies, epicatechin demonstrated protective effects against oxidative damage induced by ferrous ascorbate .

Table 1: Antioxidant Activity of this compound

| Study | Model | Findings |

|---|---|---|

| Bovine Spermatozoa | Reduced ROS production and improved mitochondrial activity | |

| Human Endothelial Cells | Enhanced nitric oxide production and reduced endothelial dysfunction |

Cardiovascular Effects

ECS has been linked to beneficial cardiovascular effects. A study involving 25,618 participants indicated that higher intake of flavan-3-ols, including ECS, was associated with lower systolic blood pressure . The mechanisms may involve improved endothelial function and reduced arterial stiffness.

Table 2: Cardiovascular Effects Associated with this compound

| Study | Population | Outcome |

|---|---|---|

| EPIC-Norfolk Study | Lower systolic blood pressure with higher flavan-3-ol intake | |

| Clinical Trials | Improved vascular function and reduced markers of inflammation |

Neuroprotective Effects

Recent studies suggest that ECS may cross the blood-brain barrier, potentially offering neuroprotective benefits. It has been shown to influence brain health by modulating neuroinflammation and oxidative stress .

Table 3: Neuroprotective Mechanisms of this compound

| Mechanism | Description |

|---|---|

| Anti-inflammatory | Reduces neuroinflammation through modulation of cytokines |

| Antioxidant | Protects neuronal cells from oxidative damage |

Case Studies

- Cardiovascular Health : In a randomized controlled trial focusing on dietary interventions with high flavan-3-ol foods, participants consuming high levels of epicatechins showed significant improvements in cardiovascular health markers compared to controls .

- Muscle Recovery : A pilot study investigated the effects of epicatechin on muscle recovery in Becker muscular dystrophy patients. Results indicated enhanced muscle function and mitochondrial biogenesis following supplementation with epicatechin-rich diets .

Pharmacokinetics

The pharmacokinetic profile of ECS suggests rapid absorption and elimination from the body. Studies report peak plasma concentrations occurring within one hour post-ingestion, with metabolites detectable in urine for up to 24 hours .

Table 4: Pharmacokinetic Data for Epicatechin Metabolites

| Metabolite | Peak Concentration (nM) | Time to Peak (h) | Elimination Half-life (h) |

|---|---|---|---|

| ECS | 1223 ± 104 | 1.0 | ~8 |

| Other SREMs | Varies | Varies | Varies |

特性

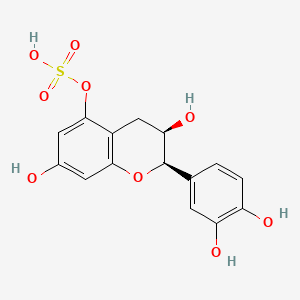

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9S/c16-8-4-13-9(14(5-8)24-25(20,21)22)6-12(19)15(23-13)7-1-2-10(17)11(18)3-7/h1-5,12,15-19H,6H2,(H,20,21,22)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSSRHFQMROXGK-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194377-44-0 | |

| Record name | Epicatechin-5-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194377440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPICATECHIN-5-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T66C0D002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。